N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-6-carboxamide
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Overview
Description
N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-6-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base.
Attachment of the Carboxamide Group: The carboxamide group can be attached using standard amide coupling reactions, such as the use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .
Comparison with Similar Compounds
Similar Compounds
N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-indole-2-carboxamide: Similar structure but with the carboxamide group at a different position.
N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-indole-3-carboxamide: Another positional isomer with different biological activities.
Uniqueness
N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-6-carboxamide is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to its isomers .
Properties
Molecular Formula |
C19H20N2O4S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfonylethyl]-1-methylindole-6-carboxamide |
InChI |
InChI=1S/C19H20N2O4S/c1-21-11-9-14-3-4-15(13-18(14)21)19(22)20-10-12-26(23,24)17-7-5-16(25-2)6-8-17/h3-9,11,13H,10,12H2,1-2H3,(H,20,22) |
InChI Key |
JYXRUXWIZWIEPI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NCCS(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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